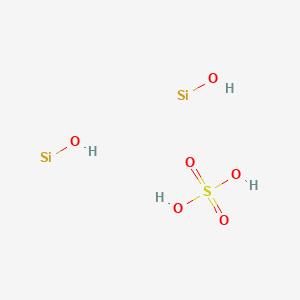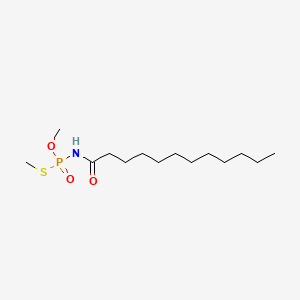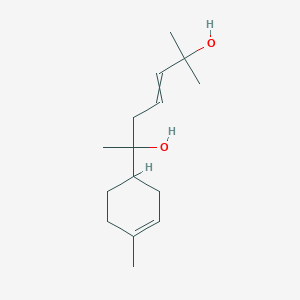
N-(4-Chlorophenyl)-N'-(4-methylphenyl)thioimidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is an organic compound that features both chlorophenyl and methylphenyl groups attached to a thioimidodicarbonic diamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide typically involves the reaction of 4-chloroaniline and 4-methylaniline with carbon disulfide and a suitable base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing for yield and purity. This might involve continuous flow reactors and more efficient separation techniques.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or as a component in materials science.
作用機序
The mechanism by which N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a thiourea core.
N-(4-Chlorophenyl)-N’-(4-methylphenyl)carbamide: Similar structure but with a carbamide core.
Uniqueness
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
57633-42-8 |
|---|---|
分子式 |
C15H14ClN3S2 |
分子量 |
335.9 g/mol |
IUPAC名 |
1-carbamothioyl-1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H14ClN3S2/c1-10-2-6-12(7-3-10)18-15(21)19(14(17)20)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,20)(H,18,21) |
InChIキー |
QEEQDALUCLNYHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)N(C2=CC=C(C=C2)Cl)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


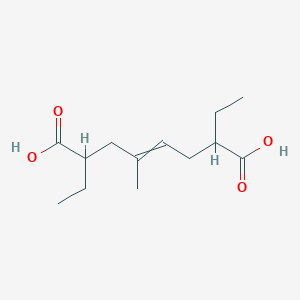
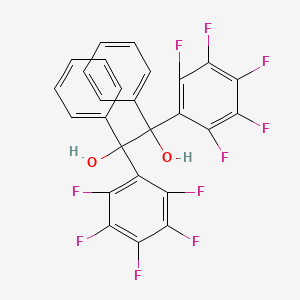
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
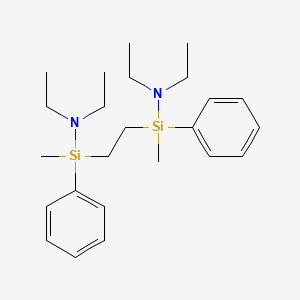
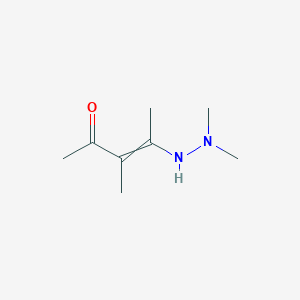



![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
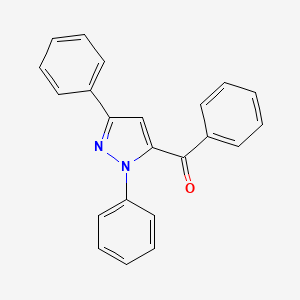
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
